molecular formula C21H26N2O5S B2826496 1-acetyl-N-(2-(4-ethoxyphenoxy)ethyl)-2-methylindoline-5-sulfonamide CAS No. 1105204-68-9

1-acetyl-N-(2-(4-ethoxyphenoxy)ethyl)-2-methylindoline-5-sulfonamide

Cat. No.: B2826496
CAS No.: 1105204-68-9
M. Wt: 418.51
InChI Key: FADHDLQJIACCIU-UHFFFAOYSA-N
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Description

The compound “1-acetyl-N-(2-(4-ethoxyphenoxy)ethyl)-2-methylindoline-5-sulfonamide” does not appear to be widely studied or described in the literature .

Scientific Research Applications

Enzyme Inhibition and Therapeutic Potentials

  • Acetylcholinesterase Inhibitory Activity : Sulfonamides have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), an enzyme target for Alzheimer's disease treatment. A study synthesized a series of sulfonamides and tested them for AChE inhibition, demonstrating significant potential for therapeutic applications in neurodegenerative diseases (Abbasi et al., 2018).

  • Antioxidant Activities : Research into sulfonamide derivatives of dopamine-related compounds showed that these compounds exhibit antioxidant activities, indicating potential for therapeutic use in conditions related to oxidative stress (Göçer et al., 2013).

Synthesis and Characterization

  • Prodrug Forms : Investigations into the prodrug forms of sulfonamides have focused on enhancing solubility and bioavailability, crucial aspects in the development of more effective therapeutic agents. For example, water-soluble amino acid derivatives of N-methylsulfonamides have been synthesized and evaluated as potential prodrugs, demonstrating innovative approaches to drug development (Larsen et al., 1988).

Mechanism of Action

The mechanism of action of this compound is not described in the available resources .

Properties

IUPAC Name

1-acetyl-N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-4-27-18-5-7-19(8-6-18)28-12-11-22-29(25,26)20-9-10-21-17(14-20)13-15(2)23(21)16(3)24/h5-10,14-15,22H,4,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADHDLQJIACCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC3=C(C=C2)N(C(C3)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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